1-Octen-4-ol, 4-methyl-

Description

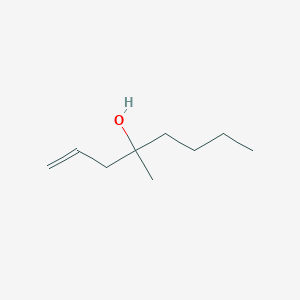

1-Octen-4-ol, 4-methyl- is an unsaturated alcohol with an eight-carbon backbone, featuring a double bond at the 1-position and both a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position. Structurally, it combines alkene functionality with branched-chain alcohol characteristics.

Properties

CAS No. |

62108-06-9 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-methyloct-1-en-4-ol |

InChI |

InChI=1S/C9H18O/c1-4-6-8-9(3,10)7-5-2/h5,10H,2,4,6-8H2,1,3H3 |

InChI Key |

IHBUZZYYHXJOSE-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(CC=C)O |

Canonical SMILES |

CCCCC(C)(CC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Alkyne Alcohols: 1-Octyn-4-ol

1-Octyn-4-ol (C₈H₁₄O) shares a similar carbon skeleton and hydroxyl position with 1-Octen-4-ol, 4-methyl-, but replaces the alkene with a terminal alkyne (C≡C). Key differences include:

- Reactivity: The alkyne group in 1-Octyn-4-ol allows for unique reactions (e.g., Sonogashira coupling), while the alkene in 1-Octen-4-ol, 4-methyl- may undergo hydrogenation or epoxidation.

- Spectroscopy : Infrared (IR) spectra of 1-Octyn-4-ol show a sharp C≡C stretch at 2135 cm⁻¹, absent in alkene analogs. Both compounds exhibit O-H stretches near 3300 cm⁻¹ .

- Optical Activity : Derivatives like the phthalate of (+)-1-octyn-4-ol exhibit significant optical rotation (α²⁴⁰ +2.76), suggesting chiral sensitivity in synthesis .

Comparison with Ketones: Methyl Isobutyl Ketone (MIBK) and Mesityl Oxide

Ketones such as MIBK (4-Methyl-2-pentanone) and Mesityl Oxide (4-Methyl-3-penten-2-one) differ in functional group but share structural motifs with 1-Octen-4-ol, 4-methyl-:

Physical Properties:

- Chemical Behavior : MIBK’s ketone group renders it a polar aprotic solvent, while 1-Octen-4-ol, 4-methyl-’s hydroxyl group enables hydrogen bonding and acidity (pKa ~15–16).

Comparison with Cyclic Alcohols

Cyclic analogs like (1R-trans)-1-Methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol (Evidences 5–6) highlight the impact of ring structure:

- Stability: Cyclohexenol derivatives exhibit conformational rigidity, whereas linear 1-Octen-4-ol, 4-methyl- has greater rotational freedom.

- Applications : Cyclic alcohols are often used in terpene synthesis or fragrances, while linear unsaturated alcohols may serve as intermediates for surfactants or agrochemicals .

Data Tables and Research Findings

Table 1: Comparative Physical Properties

Key Research Insights:

- Safety Profile : Linear alcohols like 1-Octen-4-ol, 4-methyl- likely have higher flash points than MIBK due to reduced volatility, enhancing handling safety .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1-octen-4-ol in laboratory settings?

- Methodological Answer : One-step synthesis strategies, such as acid-catalyzed hydration of 4-methyl-1-octene, can yield 4-methyl-1-octen-4-ol efficiently . For higher stereochemical control, multi-step approaches (e.g., Grignard addition followed by oxidation) may be employed, leveraging intermediates like tert-butyl-protected piperidine derivatives . Key parameters include temperature control (80–120°C for hydration) and catalyst selection (e.g., H₂SO₄ or Amberlyst-15). Validate purity using GC-MS or HPLC, referencing retention indices from NIST databases .

Q. Which spectroscopic and computational techniques are effective for characterizing 4-methyl-1-octen-4-ol?

- Methodological Answer :

- NMR : Use -NMR to identify hydroxyl proton shifts (δ 1.2–1.8 ppm) and allylic methyl groups (δ 2.1–2.3 ppm). -NMR resolves carbinol (C-OH) and alkene carbons .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .

- DFT Modeling : Optimize geometry with B3LYP/6-31G(d,p) basis sets to predict Mulliken charges and electrostatic potential surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data for 4-methyl-1-octen-4-ol across studies?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°) values (e.g., 15 ± 2 kJ/mol vs. -17.7 ± 1.0 kJ/mol for gas vs. liquid phases ) arise from measurement techniques. To reconcile:

- Calorimetry : Validate gas-phase ΔfH° via combustion calorimetry, correcting for phase transitions.

- Quantum Calculations : Compare DFT-derived ΔfH° with experimental data to identify systematic errors.

- Table :

| Phase | ΔfH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Gas | 15 ± 2 | Combustion | Labbauf, 1961 |

| Liquid | -17.7 ± 1.0 | Calorimetry | Labbauf, 1961 |

Q. What computational approaches predict the reactivity of 4-methyl-1-octen-4-ol in catalytic systems?

- Methodological Answer :

- Reactivity Descriptors : Calculate global electrophilicity (ω) and nucleophilicity (N) indices using DFT to assess susceptibility to electrophilic attacks (e.g., epoxidation) .

- Transition State Modeling : Use QM/MM hybrid methods to simulate acid-catalyzed hydration pathways, identifying rate-limiting steps (e.g., proton transfer).

- Example : For hydration, the activation energy (Eₐ) of 60–80 kJ/mol aligns with experimental Arrhenius plots .

Q. How to design stability studies for 4-methyl-1-octen-4-ol under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to detect decomposition thresholds (e.g., ΔvapH° = 32.7 kJ/mol ).

- Oxidative Stability : Expose to O₂ or peroxides, monitoring degradation via GC or FTIR. Use antioxidants (e.g., BHT) at 0.1–1 wt% to inhibit radical chain reactions.

- pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 2–12), correlating half-life with Arrhenius kinetics .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for 4-methyl-1-octen-4-ol derivatives (e.g., esters)?

- Methodological Answer :

- Esterification : React with acetic anhydride (1:2 molar ratio) under reflux (100°C, 6h), catalyzed by H₂SO₄. Monitor conversion via -NMR (disappearance of -OH peak).

- Workflow :

Purify via fractional distillation (BP 180–200°C).

Characterize using HRMS and elemental analysis.

Validate reproducibility across ≥3 batches .

Q. What strategies mitigate byproduct formation during 4-methyl-1-octen-4-ol synthesis?

- Methodological Answer :

- Byproduct Identification : Use GC-MS to detect dimerization or dehydration products (e.g., 4-methyl-1,3-octadiene).

- Mitigation :

- Lower reaction temperatures (<80°C) to reduce dehydration.

- Add molecular sieves to absorb water, shifting equilibrium toward alcohol formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.